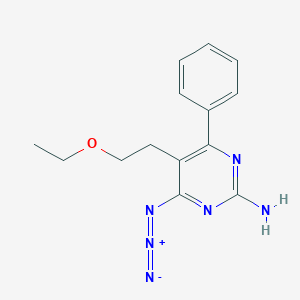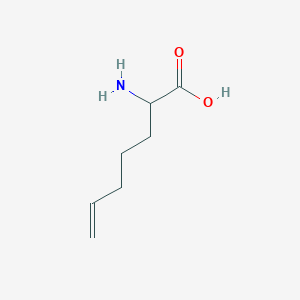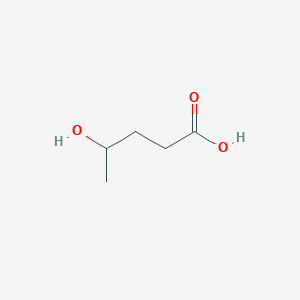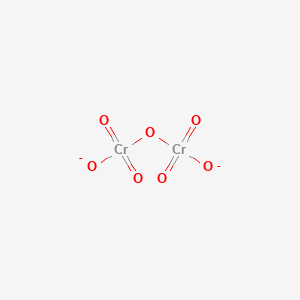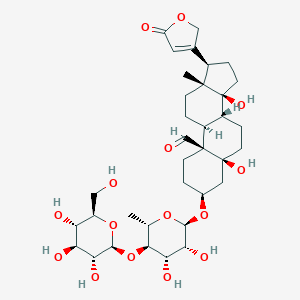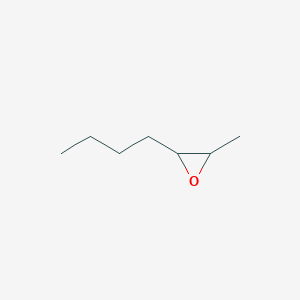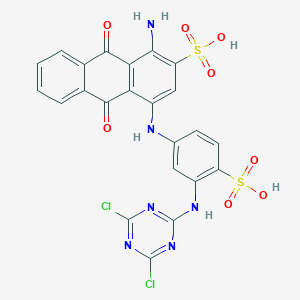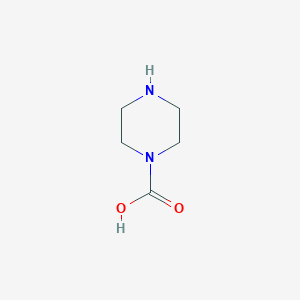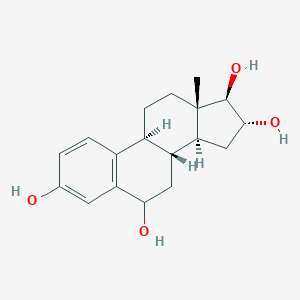
6-Hydroxyestriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyestriol (6-OHE) is a naturally occurring estrogen metabolite that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is produced in the body as a result of estrogen metabolism and has been found to possess a range of biological activities.
Mechanism Of Action
The mechanism of action of 6-Hydroxyestriol is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that 6-Hydroxyestriol may act as an estrogen receptor modulator, binding to estrogen receptors and altering their activity. Additionally, 6-Hydroxyestriol has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical And Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 6-Hydroxyestriol has been found to have a number of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, and may be useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, 6-Hydroxyestriol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of studying 6-Hydroxyestriol in the lab is that it is a naturally occurring compound, which means that it is readily available for use in experiments. Additionally, because it is produced in the body, it is relatively safe and non-toxic. However, one limitation of studying 6-Hydroxyestriol is that it is present in low concentrations in the body, which can make it difficult to study.
Future Directions
There are a number of future directions for research on 6-Hydroxyestriol. One area of interest is the development of new therapeutic applications for the compound. For example, 6-Hydroxyestriol may be useful in the treatment of other types of cancer, or in the prevention of age-related diseases such as osteoporosis. Additionally, further research is needed to better understand the mechanism of action of 6-Hydroxyestriol, which may help to identify new therapeutic targets for the compound.
Conclusion:
In conclusion, 6-Hydroxyestriol is a naturally occurring estrogen metabolite that has potential therapeutic applications in a number of different areas. While the compound's mechanism of action is not fully understood, it has been found to possess a range of biological activities that make it an attractive target for further research. As new applications for 6-Hydroxyestriol are discovered, it is likely that this compound will continue to be an important area of study in the scientific community.
Synthesis Methods
6-Hydroxyestriol is synthesized in the body through the metabolism of estradiol. Specifically, it is produced through the hydroxylation of estradiol at the C6 position by the enzyme cytochrome P450. This reaction takes place primarily in the liver and results in the formation of 6-Hydroxyestriol, which is then excreted in the urine.
Scientific Research Applications
The potential therapeutic applications of 6-Hydroxyestriol have been investigated in a number of scientific studies. One area of research has focused on the compound's anti-cancer properties. Studies have shown that 6-Hydroxyestriol has anti-proliferative effects on breast cancer cells, and may be useful in the prevention and treatment of breast cancer. Additionally, 6-Hydroxyestriol has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
14507-00-7 |
|---|---|
Product Name |
6-Hydroxyestriol |
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15?,16-,17+,18+/m1/s1 |
InChI Key |
AAKRPOLRKWJRRV-ZVBAVIFISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O |
SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |
synonyms |
6 alpha-hydroxyestriol 6-hydroxyestriol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



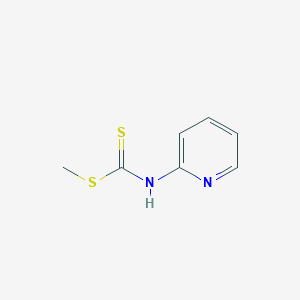

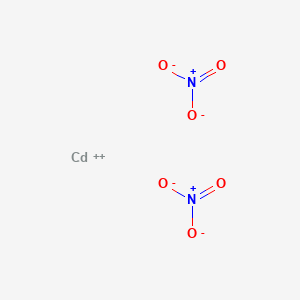
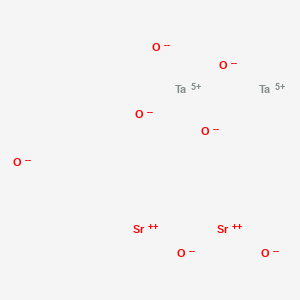
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
